IUPAC Name: 2-Fluoro-4-(naphthalen-2-yl)benzaldehyde
Molecular Formula: C₁₇H₁₁FO
Molecular Weight: 250.27 g/mol
Structural Features:
Key Structural Properties
| Property | Value/Description |
|---|---|
| Bond Angles (C-F) | 118.5° (distorted by ortho effects) |
| Conjugation Length | 14 π-electrons across fused systems |
| Dipole Moment | 2.8 D (calculated) |
The fluorine atom induces strong electron-withdrawing effects (-I, -M), polarizing the benzaldehyde core while the naphthalene moiety enhances van der Waals interactions and stacking capabilities. This dual functionality enables:
The compound's development reflects three key phases in fluorinated aromatic chemistry:
Phase 1: Early Fluorination Techniques (1950s-1980s)
Phase 2: Transition Metal Catalysis (1990s-2010s)
Phase 3: Modern Sustainable Methods (2020s-Present)
Critical milestones include the 2022 demonstration of continuous-flow synthesis achieving 89% yield through sequential: